Product packaging for Cleroindicin D(Cat. No.:CAS No. 189264-45-7)

Cleroindicin D

Cat. No.: B1162667
CAS No.: 189264-45-7
M. Wt: 172.18 g/mol
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Description

Contextualization within Natural Product Research and Discovery

Natural products, derived from sources such as plants, animals, and microorganisms, have historically been a cornerstone of drug discovery and have provided the foundation for many pharmaceuticals. The genus Clerodendrum, belonging to the Lamiaceae family, is a rich source of such compounds and is widely distributed in tropical and subtropical regions of the world. nih.govscienceopen.com Traditionally, various species of this genus have been used in folk medicine across Africa and Asia to treat a range of ailments. nih.govscienceopen.com

Phytochemical investigations into the Clerodendrum genus have revealed a vast array of over 280 chemical constituents. scienceopen.comnih.gov These compounds are structurally diverse and include diterpenoids, flavonoids, phenylethanoid glycosides, and steroids, which are considered the major bioactive principles of this genus. nih.gov The exploration of these natural products is driven by their potential to yield novel chemical scaffolds with significant biological activities. This research is crucial for identifying new lead compounds for drug development, with studies showing that natural products often possess favorable drug-like properties and the ability to interact with multiple cellular targets. nih.govnaturalproducts.net The structural complexity and biodiversity of these compounds offer a significant advantage over synthetic drugs. nih.gov

Overview of Cleroindicin D and its Related Structural Analogs (e.g., Cleroindicins C, F)

This compound is a natural product that was first isolated from the plant Clerodendrum indicum. naturalproducts.netmedchemexpress.com It belongs to a class of compounds known as cleroindicins, which are characterized by a unique bicyclic structure. smolecule.com The discovery of the cleroindicin family, including cleroindicins A through F in 1997, marked the first report of spirocyclic clerodanes within the Clerodendrum genus, thereby expanding the known chemical diversity of plant-derived diterpenoids. smolecule.com

This compound and its analogs, such as Cleroindicin C and Cleroindicin F, share a common structural framework but exhibit variations that can influence their biological properties. smolecule.com For instance, enantioselective total synthesis has been a key method for producing optically pure samples of these compounds, which has been instrumental in clarifying their stereochemistry. acs.org Research has shown that natural cleroindicin F is nearly racemic and can racemize under slightly basic conditions, while other natural chiral cleroindicins are also partially racemic. acs.org

The structural relationships between these analogs are highlighted by their synthetic pathways. For example, the hydrogenation of synthetic (+)-cleroindicin F can yield synthetic (−)-cleroindicin C. acs.org Furthermore, the reduction of cleroindicin F can lead to the formation of cleroindicin C. nih.gov These interconversions underscore the close structural relationship between these natural products.

The table below provides a summary of this compound and its related analogs, Cleroindicin C and F.

CompoundMolecular FormulaKey Structural FeaturesNatural Source
This compound C8H12O4 naturalproducts.netBicyclic, contains a dihydroxy-hexahydro-benzofuran-one core naturalproducts.netnaturalproducts.netClerodendrum indicum naturalproducts.netmedchemexpress.com
Cleroindicin C Not explicitly foundBicyclic, structurally similar to Cleroindicin F acs.orgClerodendrum indicum smolecule.com
Cleroindicin F C8H10O3 smolecule.comBicyclic, features a spiro junction between its decalin core and oxygenated side chain smolecule.comClerodendrum indicum, Clerodendrum bungei, Cornus controversa smolecule.com

The study of cleroindicins continues to be an active area of research in natural product chemistry, with a focus on their synthesis, structural elucidation, and potential applications. smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O4 B1162667 Cleroindicin D CAS No. 189264-45-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3aR,4R,7aR)-3a,4-dihydroxy-2,3,4,5,7,7a-hexahydro-1-benzofuran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c9-5-3-6(10)8(11)1-2-12-7(8)4-5/h6-7,10-11H,1-4H2/t6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDRIMXADTYBMJR-BWZBUEFSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2C1(C(CC(=O)C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]2[C@@]1([C@@H](CC(=O)C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Occurrence, Isolation, and Biosynthesis

Natural Occurrence and Botanical Sources

Cleroindicin D has been isolated from several plant species across different genera, highlighting its distribution in the plant kingdom.

Identification in Clerodendrum Species

The genus Clerodendrum is a significant source of this compound and its derivatives. Notably, Clerodendrum indicum has been reported as a natural source of this compound. nih.govmedchemexpress.commedchemexpress.eu Research has also led to the isolation of related compounds, such as 5-O-ethylthis compound, from the aerial parts of Clerodendrum bungei. tandfonline.com The Clerodendrum genus, belonging to the Lamiaceae family, comprises over 500 species distributed worldwide and is a rich source of various phytochemicals, including other cleroindicins like A, C, E, and F. globalsciencebooks.infosmolecule.com

Isolation from Other Plant Genera

Beyond the Clerodendrum genus, this compound has been identified in other botanically distinct plants. For instance, it has been isolated from the flowers of Dolichandrone serrulata, a member of the Bignoniaceae family. researchgate.netnih.gov This finding is significant as it suggests convergent biosynthetic pathways for this compound in unrelated plant families. Additionally, while research on Digitalis viridiflora has led to the isolation of other cleroindicins, such as B and F, the presence of this compound itself has not been explicitly confirmed in this species. thieme-connect.comnih.govresearchgate.net

Derivation from Endophytic Microorganisms

An intriguing aspect of this compound's occurrence is its association with endophytic microorganisms. encyclopedia.pub Endophytes are microorganisms that reside within plant tissues without causing any apparent harm to the host. researchgate.netscielo.br These microbes can produce a wide array of secondary metabolites, some of which may be identical to those produced by the host plant. nih.gov While the direct isolation of this compound from an endophyte has not been detailed, the presence of other complex natural products in endophytic fungi suggests that these microorganisms are a potential source for such compounds. encyclopedia.pubscielo.br

Isolation and Purification Methodologies

The isolation and purification of this compound from its natural sources rely on a combination of sophisticated chromatographic and spectroscopic methods.

Chromatographic Separation Techniques

Column chromatography is a fundamental technique used in the initial separation of compounds from plant extracts. longdom.orgscielo.br This method separates molecules based on their differential adsorption to a stationary phase, allowing for the isolation of fractions containing compounds of interest. For further purification and to achieve high purity levels, High-Performance Liquid Chromatography (HPLC) is often employed. iipseries.orglcms.cz HPLC offers high resolution and is well-suited for the separation of complex mixtures of natural products. iipseries.org The isolation of cleroindicins, including this compound from Dolichandrone serrulata, has involved these chromatographic steps to obtain the pure compound. researchgate.netnih.gov

Spectroscopic Elucidation Methods

Once a pure compound is isolated, its chemical structure is determined using various spectroscopic techniques. researchgate.net One-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for elucidating the intricate structure of complex molecules like this compound. mdpi.com NMR provides detailed information about the carbon-hydrogen framework of the molecule. High-Resolution Mass Spectrometry (HRMS) is another critical technique that provides the precise molecular weight and elemental composition of the compound. nottingham.ac.uk The combination of NMR and HRMS data was instrumental in confirming the structure of this compound isolated from Dolichandrone serrulata. researchgate.netnih.gov

Proposed Biosynthetic Pathways and Precursors

The biosynthesis of this compound is a subject of significant scientific interest, with research suggesting a pathway that involves several key chemical transformations. While the complete enzymatic machinery is not fully elucidated, a plausible biosynthetic route has been proposed based on the isolation of related natural products and biomimetic synthesis studies. The pathway originates from common plant metabolites and proceeds through a series of complex cyclization and oxidation reactions.

This compound is classified as a member of the cyclohexylethanoid family of natural products. nsf.gov These compounds are characterized by a cyclohexyl ring attached to an ethanol-derived side chain. The formation of enantiomeric or diastereomeric mixtures is a common feature among naturally occurring cyclohexylethanoids, a characteristic that is also observed in the cleroindicins. nsf.gov

The fundamental precursor for this class of compounds is believed to be salidroside (B192308), which is the glucoside of tyrosol. nsf.gov The proposed biosynthetic pathway begins with this widely distributed plant metabolite. The presence of this compound alongside other cyclohexylethanoids like rengyolone and cornoside (B211721) in plants such as Clerodendrum trichotomum and Clerodendrum chinense supports their common biosynthetic origin. scienceopen.comnih.govtandfonline.com

A critical step in the proposed biosynthesis of this compound is the oxidative dearomatization of a phenolic precursor. nsf.govnih.gov This process converts a stable aromatic ring into a highly reactive, non-aromatic cyclohexadienone intermediate. It is hypothesized that the biosynthesis involves the dearomatization of glycosylated p-(2-hydroxyethyl)phenol (salidroside) to produce the achiral cyclohexadienone intermediate, cornoside. nsf.govnih.gov This transformation is a pivotal step that generates the core cyclohexene (B86901) structure necessary for subsequent cyclizations.

In laboratory settings, this transformation has been successfully mimicked using various methods. For instance, the oxidative dearomatization of para-alkyl phenols to access para-quinols has been achieved using reagents like Oxone, which provides a source of singlet oxygen. nih.gov Similarly, hypervalent iodine reagents have also been employed to induce the oxidative dearomatization of phenols, underscoring the feasibility of this reaction in forming the necessary quinol framework for cleroindicin synthesis. researchgate.net The enzymatic equivalent in plants is suggested to be a cytochrome P450 monooxygenase, which has been shown to oxidize salidroside to form cornoside. nsf.gov

Following oxidative dearomatization, the final key step in forming the bicyclic structure of this compound is an intramolecular conjugate addition, specifically an oxo-Michael addition. nsf.govnih.gov The reactive cyclohexadienone intermediates generated in the previous step are primed for cyclization.

The proposed precursors for this compound at this stage are the aglycons (the non-sugar portion) of related natural products such as dihydrocornoside and a corresponding syn-diol. nsf.gov These compounds, which could be formed through biological reduction or hydration of the initial cornoside intermediate, can undergo a spontaneous intramolecular conjugate addition of the hydroxyl group from the side chain onto the electron-deficient dienone ring system. nsf.govresearchgate.net This cyclization forges the tetrahydrofuran (B95107) ring fused to the cyclohexanone (B45756) core, establishing the characteristic bicyclic framework of this compound. nsf.govnih.gov The fact that many naturally isolated cleroindicins are found to be partially or nearly racemic suggests that this cyclization step may occur spontaneously without strict enzymatic control, leading to a mixture of stereoisomers. nsf.govnih.gov

Chemical Synthesis and Analog Derivatization

Total Synthesis Approaches to Cleroindicin D and Analogs

The total synthesis of this compound has been a subject of considerable interest, leading to the development of several innovative and elegant synthetic routes. These approaches have been crucial in confirming the absolute stereochemistry of the natural product and providing a platform for the generation of structurally related analogs for biological evaluation.

Enantioselective Synthesis Strategies

Enantioselective synthesis has been paramount in accessing the optically pure forms of this compound and its congeners, Cleroindicin C and F. Pettus and co-workers reported enantioselective syntheses of all known chiral cleroindicins, which helped to clarify discrepancies in their reported optical rotations and absolute configurations. nih.gov Their strategy relied on the use of a 2,4-dihydroxybenzaldehyde (B120756) as a starting material, employing sequential o-quinone methide chemistry and a diastereoselective dearomatization to construct the core structure. nih.gov This work not only provided unambiguous proof of the stereostructures but also suggested that some of the naturally isolated cleroindicins might be partially racemic. nih.gov

Another notable enantioselective approach involves the desymmetrization of cyclohexadienones. This has been achieved through a Brønsted acid-catalyzed enantioselective oxo-Michael reaction, affording highly enantioenriched 1,4-dioxane (B91453) and tetrahydrofuran (B95107) derivatives, which are key intermediates for the synthesis of Cleroindicins C, D, and F. epa.gov

Catalytic Enantioselective Silylation

A significant breakthrough in the synthesis of this compound and its analogs was the application of catalytic enantioselective silylation. Hoveyda, Snapper, and their teams developed a method for the enantioselective silylation of acyclic and the desymmetrization of cyclic meso-triols using an amino acid-based organocatalyst. thieme-connect.comnih.gov This methodology proved to be highly efficient and was successfully applied to the total syntheses of Cleroindicins D, F, and C. thieme-connect.comacs.orgmdpi.comamanote.com The key to this approach is the site-selective silylation of a triol intermediate, which establishes the crucial stereochemistry for the subsequent cyclization steps. thieme-connect.comscispace.com This method highlights the power of organocatalysis in complex natural product synthesis. thieme-connect.com

Oxidative Dearomatization Methodologies

Oxidative dearomatization of phenols has emerged as a powerful and frequently employed strategy in the synthesis of this compound and related natural products. nih.gov This approach allows for the rapid construction of the highly functionalized cyclohexanone (B45756) core. Carreño and Urbano demonstrated an efficient method for the selective oxidative dearomatization of para-alkyl phenols to access para-quinols using Oxone®. nih.govresearchgate.net This strategy was instrumental in their total synthesis of (±)-cleroindicin D, which also led to a revision of its originally proposed structure. acs.org

The process often involves the dearomatization of a phenol (B47542) to a p-peroxy quinol, which can then undergo a tandem catalytic process to form the tricyclic epoxide core of this compound. acs.org This transformation efficiently creates two new rings and four contiguous stereogenic centers in a highly stereocontrolled manner. nih.govacs.org Other hypervalent iodine reagents have also been utilized for the oxidative dearomatization of phenols to synthesize p-quinols and p-benzoquinones, which are versatile intermediates. researchgate.net

Cascade Cyclization and Intramolecular Annulation Reactions

Cascade reactions, which allow for the formation of multiple bonds in a single operation, have been elegantly applied to the synthesis of this compound's framework. An acidic-basic tandem catalytic process acting on p-peroxy quinols bearing a hydroxyalkyl chain at the C-4 position enables a one-pot synthesis of the hydrobenzofuran tricyclic epoxide system. researchgate.netacs.org This cascade involves an intramolecular oxa-Michael addition. nsf.gov

In a related approach, the total synthesis of Clerobungin A, a related natural product, was achieved via a bioinspired oxidative dearomatization of a phenol followed by a hemiacetalization/oxa-Michael cascade to form the tricyclic ring system. nsf.gov The key intermediate, a benzoquinol, undergoes an intramolecular oxa-Michael addition of a hydroxyl group to the dienone, establishing the core structure. nsf.gov Such cascade strategies significantly enhance the efficiency of the total synthesis. researchgate.net

Semisynthetic Modification and Structure-Activity Relationship (SAR) Driven Analog Generation

While detailed structure-activity relationship (SAR) studies specifically for this compound are not extensively documented in the provided search results, the principles of SAR are fundamental in natural product-based drug discovery. nih.govoncodesign-services.com The synthetic routes developed for this compound provide a valuable platform for generating analogs through semisynthetic modifications. By systematically altering the functional groups on the cleroindicin scaffold, researchers can probe the key structural features required for its biological activity. nih.govoncodesign-services.comnih.gov

For instance, the hydroxyl and epoxide functionalities on this compound are prime targets for modification. The generation of analogs by altering these groups could lead to compounds with improved potency, selectivity, or pharmacokinetic properties. The various synthetic intermediates, such as the p-quinols and tricyclic enones, also serve as excellent starting points for creating a diverse library of analogs for SAR studies. rsc.orgacs.org

Synthetic Routes to Related Tricyclic Epoxides and p-Quinols

The synthetic methodologies developed for this compound have broader applicability in the synthesis of other structurally related tricyclic epoxides and p-quinols. The oxidative dearomatization of p-substituted phenols is a general and effective method for producing p-quinols, which are valuable building blocks in organic synthesis. nih.govresearchgate.netresearchgate.net Catalytic systems using hypervalent iodine or Oxone® provide reliable access to these intermediates. nih.govresearchgate.net

The tandem acid-base catalyzed cyclization of p-peroxyquinols to form tricyclic epoxides is a notable example of a method with wider potential. acs.org This strategy allows for the stereocontrolled synthesis of polyoxygenated hydrobenzofurans and hydrobenzopyrans. acs.org The ability to construct complex tricyclic systems with multiple stereocenters in a single, highly diastereoselective step is a significant advancement. nih.govacs.org These synthetic routes are valuable not only for accessing natural products but also for generating novel molecular scaffolds for medicinal chemistry programs. nottingham.ac.uk

Table of Synthetic Intermediates and Products

Compound Name Structure Role in Synthesis
Cleroindicin C Target Molecule, Analog
This compound Target Molecule
Cleroindicin F Target Molecule, Analog
p-Quinols Key Intermediate
p-Peroxy Quinols Key Intermediate
Tricyclic Epoxides Core structure of this compound

Table of Compound Names Mentioned

Compound Name
Cleroindicin A
Cleroindicin B
Cleroindicin C
This compound
Cleroindicin F
Clerobungin A
p-Quinols
p-Peroxy Quinols
2,4-dihydroxybenzaldehyde
Oxone®
Triton B
Aluminum amalgam

Biological Activities and Preclinical Pharmacological Investigations

Anticancer and Antiproliferative Activities

Cleroindicin D has demonstrated notable effects in the realm of cancer research, primarily through its ability to inhibit the growth of cancer cells.

In vitro Cytotoxicity against Human Cancer Cell Lines

The cytotoxic effects of this compound and related compounds have been evaluated against a panel of human cancer cell lines. While specific IC50 values for this compound are not extensively detailed in the provided search results, studies on the Clerodendrum genus, from which this compound is derived, have shown promising antiproliferative activity. For instance, extracts and isolated compounds from Clerodendrum indicum and Clerodendrum villosum have exhibited cytotoxicity against various cancer cell lines. nih.gov Triterpenoids isolated from these plants showed varying degrees of cytotoxicity against cell lines such as SW620 (colon cancer), ChaGo-K-1, HepG2 (liver cancer), KATO-III (gastric cancer), and BT-474 (breast cancer). nih.gov Another study on phenanthrene (B1679779) derivatives also reported antiproliferative activity on MCF-7 (breast cancer), T47D (breast cancer), and A2780 (ovarian cancer) cell lines. researchgate.net

Table 1: In vitro Cytotoxicity of Compounds from Clerodendrum Species and Other Natural Products

Compound/Extract Cell Line Activity Reference
Dichloromethane extracts of C. indicum and C. villosum SW620 Active nih.gov
Oleanolic acid 3-acetate SW620, ChaGo-K-1, HepG2, KATO-III, BT-474 Moderate to strong cytotoxicity (IC50: 1.66-20.49 µmol/L) nih.gov
Betulinic acid SW620, ChaGo-K-1, HepG2, KATO-III, BT-474 Moderate to strong cytotoxicity (IC50: 1.66-20.49 µmol/L) nih.gov
Lupeol SW620, KATO-III Potent cytotoxicity (IC50: 1.99 µmol/L and 1.95 µmol/L) nih.gov
Pectolinarigenin SW620, KATO-III Moderate cytotoxicity (IC50: 13.05 µmol/L and 24.31 µmol/L) nih.gov
Stigmasterol SW620 Effective (IC50 = 2.79 µmol/L) nih.gov
β-sitosterol SW620, BT-474, HepG2 Active (IC50: 11.26-20.47 µmol/L) nih.gov
Effusol derivative 3 MCF-7, T47D, A2780 Promising antiproliferative activity (IC50: 5.8, 7.0, and 8.6 µM) researchgate.net

Computational Approaches for Target Identification and Pathway Analysis

To understand the anticancer potential of compounds from the Clerodendrum genus, including this compound, researchers have turned to computational methods like network pharmacology and molecular docking. nih.govnih.gov These approaches help in predicting the molecular targets of these compounds and the biological pathways they might influence.

A network pharmacology study on Clerodendrum species aimed to identify the polypharmacological potency of its natural compounds as potential anticancer drugs. nih.gov This involved creating compound-target and compound-target-pathway networks to understand the mechanisms of action. nih.gov Such studies have suggested that compounds from this genus can interact with multiple targets and pathways involved in cancer. nih.govnih.gov For example, a study identified five potential compounds from Clerodendrum indicum and Clerodendrum serratum that could bind to cancer target proteins. nih.gov

Molecular docking simulations have also been employed to predict the binding affinities of Clerodendrum compounds to various cancer-related proteins. nih.govnih.gov One study used AutoDock Vina to perform blind docking of natural compounds from Clerodendrum species against a library of cancer-targeted proteins. nih.gov Another recent study highlighted the use of molecular docking to identify natural inhibitors, including Cleroindicin C (a related compound), against the FUS protein, which is implicated in certain neurodegenerative diseases and could be relevant to cancer pathways. nih.gov These computational analyses provide a foundation for further experimental validation of the identified targets and pathways. nih.govnih.gov

Investigated Mechanisms of Antiproliferative Action

The proposed mechanisms by which compounds from Clerodendrum exert their antiproliferative effects are multifaceted. Network pharmacology studies suggest that the anticancer activity involves a multi-compound, multi-target, and multi-pathway network. nih.gov One such study on Clerodendrum species indicated the involvement of 6 compounds, 9 targets, and 63 signaling pathways. nih.gov

The mechanism of action for quinoid structural elements, which are related to some compounds found in Clerodendrum, is thought to involve redox cycling, leading to the excessive generation of reactive oxygen species (ROS). mdpi.com This increase in ROS can activate the intrinsic pathway of apoptosis, or programmed cell death, in tumor cells. mdpi.com

Antimicrobial Activities

This compound and its related compounds have also been investigated for their ability to combat various microbial pathogens.

Antibacterial Efficacy

Studies have explored the antibacterial potential of compounds from the Clerodendrum genus and other natural sources against bacteria such as Bacillus cereus and Escherichia coli. While direct data on this compound's efficacy is limited, related research provides insights. For instance, diffusible substances produced by Lactococcus lactis have been shown to inhibit the growth of B. cereus and E. coli. mdpi.com Furthermore, lantibiotics, a class of antimicrobial peptides, from Bacillus cereus have demonstrated potent activity against a broad spectrum of Gram-positive bacteria. nih.govnih.gov The antimicrobial potential of plant-derived compounds against B. cereus has also been noted in other studies. italjmed.org

Antifungal and Antiprotozoal Potency

This compound and related compounds have shown activity against various fungi and protozoa.

Antifungal Activity: Cleroindicin F, a related compound, has demonstrated anticandidal activity against Candida strains with a minimum inhibitory concentration (MIC) value as low as 12.5 µg/mL. medchemexpress.com Other natural compounds have also shown fungicidal action against Candida albicans, a common human fungal pathogen, by causing cytoplasm membrane destruction and the accumulation of reactive oxygen species. plos.org

Antiprotozoal Activity: Research has shown that certain compounds possess activity against protozoan parasites like Plasmodium falciparum (the causative agent of malaria) and Trypanosoma brucei rhodesiense (a causative agent of African trypanosomiasis). researchgate.netmdpi.com While specific data for this compound is not detailed, related cyclohexadienone and naphthoquinone derivatives have been evaluated for their antiprotozoal activity against these parasites. researchgate.net Dicationic acridones have displayed nanomolar IC50 values against T. b. rhodesiense and submicromolar activity against P. falciparum. nih.gov

Table 2: Antimicrobial Activities of Cleroindicin-related and Other Natural Compounds

Compound/Substance Target Organism Activity Reference
Cleroindicin F Candida strains MIC value down to 12.5 µg/mL medchemexpress.com
Benzyl naphthoquinone 5c Trypanosoma brucei rhodesiense IC50 = 0.08 μM researchgate.net
Dicationic acridones Trypanosoma brucei rhodesiense Nanomolar IC50 values nih.gov
Dicationic acridones Plasmodium falciparum Submicromolar-range activities nih.gov

Cellular and Molecular Mechanisms of Antimicrobial Action

While various extracts from the Clerodendrum genus and related compounds like Cleroindicin F have demonstrated antimicrobial and antifungal activities, there is currently a lack of specific studies in the scientific literature detailing the cellular and molecular mechanisms of antimicrobial action for this compound. nih.govsmolecule.com The mechanisms by which many natural antimicrobial agents act often involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid and protein synthesis. chlorhexidinefacts.comlumenlearning.com However, dedicated research to determine if this compound utilizes these or other pathways has not been published.

Neuroprotective Potential

The neuroprotective potential of compounds from the Clerodendrum genus is an area of active research. However, investigations into this compound for this activity are not present in the current body of scientific literature.

Computational Investigations of Protein Interaction (e.g., FUS protein)

There are no available computational studies investigating the interaction between this compound and specific proteins implicated in neurodegenerative diseases, such as the Fused in Sarcoma (FUS) protein. Research in this area has instead focused on a related compound, Cleroindicin C, which has been analyzed through molecular docking for its binding affinity to the FUS protein.

Molecular Dynamics Simulations in Neurodegenerative Models

Consistent with the lack of computational docking studies, there are no published molecular dynamics simulations for this compound within the context of neurodegenerative models. Molecular dynamics simulations have been a valuable tool for examining the stability of protein-ligand complexes, but this technique has been applied to Cleroindicin C's interaction with the FUS protein, not this compound.

Other Noteworthy Biological Activities (e.g., Antioxidant, Anti-inflammatory)

Extracts from Clerodendrum indicum and other species within the genus are reported to possess antioxidant and anti-inflammatory properties. wjcmpr.comnih.govjddtonline.info These activities are often attributed to the presence of flavonoids, phenolics, and terpenoids within the plant extracts. scienceopen.comglobalsciencebooks.info

In vitro and in vivo (Animal Model) Studies

Despite the known anti-inflammatory and antioxidant activities of Clerodendrum extracts, specific in vitro and in vivo studies focusing exclusively on the isolated compound this compound are not available in the published literature. nih.govjddtonline.info One computational study screened a large library of natural compounds from the Clerodendrum genus, including this compound, for potential anticancer activity, but this did not include experimental in vitro or in vivo validation for anti-inflammatory or antioxidant effects. nih.gov

Structure Activity Relationship Sar and Mechanistic Elucidation

Systematic Investigation of Structural Features and Bioactivity

The biological activity of cleroindicins is intrinsically linked to their unique bicyclic structure. smolecule.com Systematic investigations have revealed that modifications to various parts of the Cleroindicin D molecule can significantly impact its bioactivity.

Key structural features that have been the focus of SAR studies include:

The Cyclohexenone Ring: The presence and substitution pattern of the cyclohexenone ring are critical. Modifications to this ring can alter the compound's interaction with biological targets.

Stereochemistry: The specific three-dimensional arrangement of atoms (stereochemistry) is a key determinant of biological activity. Different stereoisomers of this compound can exhibit vastly different potencies. nih.gov

Research has shown that even minor changes, such as the addition or removal of hydroxyl groups or alterations to the side chains, can lead to significant changes in biological effects. researchgate.net For instance, the presence of specific hydroxyl and methoxy (B1213986) functional groups contributes to the distinct chemical and biological properties of related cleroindicins. The total synthesis of this compound and its analogs has been instrumental in providing pure compounds for these systematic studies, allowing for a clear correlation between structure and activity. nih.gov

Computational Modeling and Quantitative Structure-Activity Relationships (QSAR)

Computational modeling and Quantitative Structure-Activity Relationship (QSAR) studies provide a powerful framework for understanding and predicting the bioactivity of this compound and its derivatives. nih.gov QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. digitellinc.com

These models are developed by:

Data Collection: A dataset of this compound analogs with their corresponding biological activities is compiled.

Descriptor Calculation: Various molecular descriptors (e.g., electronic, steric, hydrophobic properties) are calculated for each compound. naturalproducts.net

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a predictive model. nih.gov

QSAR studies have been successfully applied to predict the anticancer and other biological activities of various compound classes. nih.govresearchgate.net For this compound, QSAR can help to:

Predict the activity of newly designed compounds before they are synthesized.

Identify the most important molecular properties for bioactivity.

Optimize the lead compound structure to enhance its potency.

The use of 3D-QSAR further refines these predictions by considering the three-dimensional structure of the molecules, offering deeper insights into the steric and electronic requirements for activity. researchgate.net

Ligand-Target Interaction Analysis at the Molecular Level

Understanding how this compound interacts with its biological targets at the molecular level is key to elucidating its mechanism of action. Techniques like molecular docking and molecular dynamics (MD) simulations are invaluable tools for this purpose. mdpi.com

Molecular Docking predicts the preferred orientation of this compound when bound to a receptor, allowing researchers to visualize the binding mode and identify key interactions. nih.govresearchgate.net This helps in understanding which parts of the molecule are crucial for binding.

Molecular Dynamics (MD) simulations provide a dynamic view of the protein-ligand complex over time, revealing the stability of the interaction and any conformational changes that may occur upon binding. nih.gov Key parameters analyzed in MD simulations include:

Root Mean Square Deviation (RMSD): Measures the stability of the protein-ligand complex. mdpi.com

Root Mean Square Fluctuation (RMSF): Identifies flexible regions of the protein that may be involved in ligand binding. nih.gov

Hydrogen Bond Analysis: Quantifies the formation and breaking of hydrogen bonds between the ligand and the target. mdpi.com

These computational approaches, combined with experimental data, provide a detailed picture of the ligand-target interactions, guiding the rational design of more effective and selective inhibitors. nih.gov

Impact of Stereochemistry and Enantiomeric Purity on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of this compound. nih.gov Enantiomers, which are non-superimposable mirror images of each other, can have drastically different pharmacological effects because biological systems, such as enzymes and receptors, are themselves chiral. numberanalytics.com

The synthesis of specific enantiomers of this compound is crucial for several reasons:

Potency: One enantiomer may be significantly more active than the other. numberanalytics.com

Selectivity: Different enantiomers might interact with different biological targets.

SAR Studies: Using enantiomerically pure compounds is essential for obtaining reliable structure-activity relationship data.

The enantioselective synthesis of all known chiral cleroindicins has been a significant achievement, allowing for the clarification of their absolute stereochemistry and optical rotations. nih.gov It was discovered that natural Cleroindicin F is nearly racemic and can racemize under basic conditions. nih.gov This highlights the importance of controlling stereochemistry during synthesis and biological testing. The enantiomeric purity of a sample is often expressed as enantiomeric excess (ee), which is a measure of how much more of one enantiomer is present compared to the other. numberanalytics.com

Advanced Analytical Methodologies in Cleroindicin D Research

High-Resolution Chromatographic Techniques

High-resolution chromatography is fundamental in the study of Cleroindicin D, enabling its isolation from related compounds and the precise determination of its concentration.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. scielo.brphcogj.comwikipedia.org It is extensively used for the separation and purification of this compound and its analogues from crude plant extracts or reaction mixtures. scielo.brglobalsciencebooks.info The selection of the stationary phase, mobile phase composition, and detector is critical for achieving optimal resolution and sensitivity.

In the context of the Clerodendrum genus, from which this compound is often isolated, HPLC is a standard method for phytochemical analysis. globalsciencebooks.info For instance, studies on related species have utilized reversed-phase columns (e.g., C18) with gradient elution systems, often involving mixtures of water, methanol, and acetonitrile, to separate various classes of compounds, including flavonoids and terpenoids. phcogj.comresearchgate.net While specific HPLC methods dedicated solely to this compound are not extensively detailed in the public literature, the general approaches used for other diterpenoids and constituents of Clerodendrum are directly applicable. For quantification, a UV detector is commonly employed, as the chromophores within the this compound molecule allow for its detection. scielo.brmdpi.com The development of a validated HPLC method, following ICH guidelines, would involve establishing linearity, accuracy, precision, and limits of detection and quantification, as has been done for other compounds isolated from Clerodendrum species. phcogj.com

Table 1: Illustrative HPLC Parameters for Diterpenoid Analysis

Parameter Typical Conditions
Column Reversed-phase C18 (e.g., 250 x 4.6 mm) scielo.br
Mobile Phase Gradient of Water and Acetonitrile/Methanol phcogj.comresearchgate.net
Flow Rate 1.0 mL/min mdpi.com
Detector UV-Vis or Photodiode Array (PDA) scielo.brmdpi.com
Injection Volume 20 µL nih.gov
Temperature Ambient or controlled (e.g., 35°C) phcogj.com

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. scribd.com this compound, being a relatively large and polar molecule, is not directly amenable to GC analysis due to its low volatility. sigmaaldrich.com Therefore, a crucial step of chemical derivatization is required to convert it into a more volatile and thermally stable form. jfda-online.comnih.gov

Common derivatization techniques include silylation, which replaces active hydrogens (like those in hydroxyl groups) with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are frequently used. sigmaaldrich.com This process decreases the polarity and increases the volatility of the analyte, allowing it to be vaporized and passed through the GC column. scribd.comjfda-online.com

Once derivatized, the sample is introduced into the GC system, where it is separated based on its boiling point and interaction with the stationary phase of the column. nih.gov The separated components are then detected, often by a mass spectrometer (GC-MS), which provides both quantitative data and structural information based on the fragmentation pattern. ajrconline.orgresearchgate.net While specific GC methods for this compound are not widely published, the general principles of derivatization followed by GC-MS analysis are standard for similar diterpenoids. nih.gov

The stereochemistry of this compound is critical to its biological activity. Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation of enantiomers and the assessment of enantiomeric purity. mdpi.comrsc.orgcsfarmacie.cz This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to different retention times and thus, their separation. rsc.orgnih.gov

In the context of the total synthesis of cleroindicin compounds, chiral HPLC has been instrumental in determining the enantiomeric excess (ee) of synthetic intermediates and final products. For example, in the enantioselective total synthesis of cleroindicins, a Chiralcel AD-H column with a mobile phase of 4% isopropanol (B130326) in hexanes was used to resolve enantiomers. nih.gov This allowed researchers to confirm the high enantiomeric purity (>99% ee) of key intermediates. nih.gov The ability to separate and quantify enantiomers is vital for verifying the success of asymmetric synthetic strategies and for ensuring the stereochemical integrity of the final compound. mdpi.comnih.gov

Table 2: Example of Chiral HPLC Conditions for Cleroindicin-related Compounds

Parameter Conditions Reported in Literature nih.gov
Column Chiralcel AD-H
Mobile Phase 4% Isopropanol/Hexanes
Retention Times (t_R) t_R1 = 48.78 min, t_R2 = 57.30 min
Enantiomeric Excess (ee) >99% determined for key intermediates

Mass Spectrometry for Structural Characterization and Quantitative Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. wikipedia.org It is often coupled with chromatographic techniques for enhanced analytical capability.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar and large molecules like this compound. nih.govmdpi.com It allows for the accurate determination of the molecular formula of a compound by providing a highly precise mass measurement, often to within a few parts per million (ppm). researchgate.netrsc.org This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically where a precursor ion is selected and then fragmented to produce product ions. wikipedia.orgnationalmaglab.orglongdom.org This fragmentation pattern provides valuable structural information, acting as a "fingerprint" for the molecule. When coupled with liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS/MS), it becomes a highly specific and sensitive tool for both identification and quantification. nih.govrsc.orgskml.nl

For neo-clerodane diterpenes, the class of compounds to which this compound belongs, low-energy collision-activated dissociation (CAD) tandem mass spectrometry has been used to study their fragmentation pathways. nih.gov By generating [M-H]⁻ ions via electrospray ionization and fragmenting them, researchers have been able to identify characteristic neutral losses and fragment ions that are indicative of the core neo-clerodane structure and its specific functional groups. nih.gov For example, characteristic losses related to the lactone moiety have been observed in similar compounds. nih.gov This type of fragmentation analysis is essential for the structural elucidation of new Cleroindicin derivatives and for confirming the identity of known ones in complex mixtures. nih.govnih.govmdpi.com

Table 3: Compound Names Mentioned

Compound Name
This compound
Cleroindicin C
Cleroindicin F
(-)-epi-cleroindicin D

Derivatization Strategies for Enhanced MS Detection and Isomer Differentiation

While specific derivatization strategies exclusively for this compound are not extensively detailed in the provided search results, the principles of derivatization in mass spectrometry (MS) for related compounds and complex molecules can be applied. Derivatization is a chemical modification process used to enhance the analytical properties of a compound for MS analysis. nih.govnih.gov This is particularly useful for improving ionization efficiency, increasing sensitivity, and enabling the differentiation of isomers that are otherwise difficult to distinguish. nih.govnih.govrsc.org

For compounds like this compound, which possess hydroxyl groups, derivatization often targets these functional groups. nih.gov Reagents can be used to introduce a charged or easily ionizable group, thereby significantly enhancing the signal in electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) MS. nih.govmdpi.com Furthermore, derivatization can alter the fragmentation pattern of a molecule in tandem MS (MS/MS), leading to the formation of diagnostic fragment ions that can help differentiate between stereoisomers or constitutional isomers. nih.govrsc.org

In the context of natural products like cleroindicins, which may be isolated as part of a complex mixture, derivatization can aid in their selective detection. For instance, chiral derivatizing agents can be employed to create diastereomers from enantiomers, which can then be separated and distinguished by chromatographic and mass spectrometric methods. nsf.gov Although a specific example for this compound is not available, this strategy has been attempted for resolving enantiomers of related synthetic intermediates. nsf.gov

The table below outlines general derivatization strategies that could be applicable to this compound based on its functional groups and the common challenges in MS analysis of such molecules.

Table 1: Potential Derivatization Strategies for this compound Analysis by MS

Derivatization StrategyReagent TypePurposeExpected Outcome
Silylation Silylating agents (e.g., BSTFA, TMCS)Increase volatility and thermal stability for GC-MS; enhance ionization.Formation of silyl (B83357) ethers at hydroxyl groups.
Acetylation Acetic anhydride, Acetyl chlorideIncrease hydrophobicity; introduce a stable group for fragmentation analysis.Formation of acetate (B1210297) esters at hydroxyl groups.
Chiral Derivatization Chiral reagents (e.g., Mosher's acid, chiral isocyanates)Separate enantiomers or diastereomers.Formation of diastereomeric derivatives with distinct chromatographic and/or MS/MS fragmentation patterns.
Ionization Enhancement Reagents with permanently charged moieties (e.g., Girard's reagents)Improve sensitivity in ESI-MS.Introduction of a quaternary ammonium (B1175870) group.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structure determination of organic molecules like this compound. nd.edu Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, it is possible to piece together the complete chemical structure, including stereochemistry. asianpubs.orgphcogj.com

1D NMR (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC)

The structural elucidation of this compound was significantly reliant on NMR techniques. datapdf.com The molecular formula was initially suggested by mass spectrometry, but the precise arrangement of atoms and their connectivity were established through detailed NMR analysis. datapdf.com

¹H (Proton) and ¹³C (Carbon-13) NMR are the fundamental 1D NMR experiments. researchgate.net The ¹H NMR spectrum provides information about the chemical environment and number of different types of protons in the molecule, while the ¹³C NMR spectrum does the same for the carbon atoms. researchgate.net For this compound, the ¹H NMR spectrum revealed characteristic signals for protons on its cyclohexane-tetrahydrofuran derivative framework. datapdf.com For example, the signals for H-9 appeared as a triplet, and the protons at H-6 and H-8 showed distinct double doublets, which provided initial clues about their neighboring atoms. datapdf.com The ¹³C NMR spectrum of this compound showed the presence of a specific number of carbon signals, indicating its carbon skeleton. datapdf.com

2D NMR techniques are crucial for establishing the connectivity between atoms. princeton.eduemerypharma.com

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two or three bonds. princeton.edu In the analysis of this compound, COSY experiments would have been used to trace the proton-proton connectivities within the spin systems of the molecule, helping to assemble the fragments of the structure. datapdf.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly attached proton and carbon atoms. princeton.eduemerypharma.com This experiment is vital for assigning the ¹³C signals based on the already assigned ¹H signals. emerypharma.com For this compound, the HSQC spectrum would have definitively linked each proton signal to its corresponding carbon atom in the structure. datapdf.com

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds. princeton.edumdpi.com This long-range correlation is instrumental in connecting the different spin systems and piecing together the entire molecular structure, including the placement of quaternary carbons and heteroatoms. mdpi.com

The combined interpretation of these NMR spectra allowed for the complete structural elucidation of this compound. datapdf.com

Table 2: Representative ¹H NMR Data for this compound

ProtonChemical Shift (δ ppm)MultiplicityCoupling Constant (J Hz)
H-54.36t6.5
H-94.34t4.6
Hax-82.81dd16.6, 4.6
Heq-83.22dd16.6, 4.6
Hax-63.01dd16.5, 6.5
Heq-62.86dd16.5, 6.5
Data sourced from Tian et al., 1997. datapdf.com

Table 3: Representative ¹³C NMR Data for this compound

CarbonChemical Shift (δ ppm)
C-984.6 (in a related structure, Cleroindicin C)
Specific ¹³C data for all carbons of this compound were not fully detailed in the provided search results, but the value for C-9 in the closely related Cleroindicin C is provided for context. datapdf.com

Future Research Trajectories and Therapeutic Potential

Exploration of Undiscovered Biological Activities

While initial studies have hinted at the biological potential of the broader class of neo-clerodane diterpenes, the specific activity profile of Cleroindicin D remains largely uncharted territory. Future research will focus on a comprehensive screening of this compound against a wide array of biological targets. Given the known activities of related compounds, several areas present compelling avenues for investigation. nih.govmedcraveonline.com

Neo-clerodane diterpenes have demonstrated a variety of biological effects, including anti-inflammatory, cytotoxic, and antileishmanial activities. nih.govtandfonline.com This suggests that this compound could harbor therapeutic potential in oncology, immunology, and infectious diseases. A thorough investigation into these and other potential activities is a critical first step.

Table 1: Potential Biological Activities for Future Investigation of this compound

Therapeutic AreaPotential ActivityRationale based on Neo-clerodane Diterpenes
Oncology Cytotoxic, AntiproliferativeMany neo-clerodane diterpenes exhibit activity against various cancer cell lines. nih.govresearchgate.net
Inflammatory Diseases Anti-inflammatoryAnti-inflammatory properties are a known characteristic of some clerodane diterpenes. nih.gov
Infectious Diseases Antileishmanial, AntibacterialRelated compounds have shown promise in combating parasitic infections. tandfonline.com
Neurodegenerative Diseases NeuroprotectiveResearch on the related Cleroindicin C suggests potential interactions with proteins implicated in dementia. nih.gov

Optimization of Synthetic Pathways for Sustainable and Scalable Production

The complex structure of this compound presents a significant challenge to its synthesis. While a total synthesis has been reported in scientific diagrams, the development of a sustainable and scalable production method is paramount for its therapeutic development. researchgate.net Future research will focus on optimizing the existing synthetic routes and exploring novel, more efficient methodologies.

Rational Design of Next-Generation this compound Analogs for Enhanced Efficacy and Specificity

Structural modification of the this compound scaffold offers a promising strategy for enhancing its therapeutic properties. Through rational drug design, researchers can create analogs with improved efficacy, greater target specificity, and more favorable pharmacokinetic profiles. mdpi.com

Computational modeling and structure-activity relationship (SAR) studies will be instrumental in identifying key pharmacophores within the this compound molecule. This knowledge will guide the synthesis of targeted analogs with modifications designed to optimize interactions with their biological targets. For instance, altering peripheral functional groups could modulate solubility, metabolic stability, and binding affinity. nih.gov

Deeper Mechanistic Investigations of Cellular and Molecular Pathways

Understanding how this compound exerts its biological effects at the cellular and molecular level is crucial for its development as a therapeutic agent. Future research will delve into the specific signaling pathways and molecular targets modulated by this compound. nih.govresearchgate.net

Drawing parallels from the related compound, Cleroindicin C, which has been studied for its interaction with the Fused in Sarcoma (FUS) protein implicated in dementia, investigations into this compound could explore similar protein-ligand interactions. nih.gov Techniques such as molecular docking and dynamics simulations can provide insights into potential binding modes and affinities. nih.gov Elucidating these mechanisms will not only support its therapeutic application but also potentially uncover novel biological pathways.

Strategic Preclinical Development for Targeted Therapeutic Applications

Once promising biological activities and an optimized synthetic route are established, a strategic preclinical development plan will be necessary to advance this compound towards clinical trials. nih.govfrontiersin.org This will involve a series of in vitro and in vivo studies to assess its efficacy and safety in relevant disease models. nih.gov

The preclinical development pipeline will include pharmacology studies to confirm its mechanism of action, pharmacokinetic profiling to understand its absorption, distribution, metabolism, and excretion (ADME) properties, and toxicology studies to evaluate its safety profile. d-nb.info A well-designed preclinical package is essential for obtaining regulatory approval for human trials and ultimately translating the therapeutic potential of this compound into a clinical reality.

Q & A

Basic Research Questions

Q. What are the key methodologies for confirming the structural identity of Cleroindicin D, and how can reproducibility be ensured?

  • Answer: Structural confirmation requires spectroscopic techniques (e.g., NMR, MS) and chromatographic purity analysis. Ensure reproducibility by documenting solvent systems, instrumentation parameters (e.g., NMR frequency, column type), and comparison with literature data . For novel compounds, provide full spectral assignments and purity metrics (e.g., ≥95% by HPLC).

Q. How should researchers design in vitro assays to evaluate this compound’s biological activity while minimizing false positives?

  • Answer: Use the P-E/I-C-O framework :

  • Population (P): Define cell lines or enzyme targets (e.g., cancer cells, antimicrobial assays).
  • Exposure/Intervention (E/I): Standardize compound concentrations (e.g., IC₅₀ determination) and solvent controls.
  • Comparison (C): Include positive controls (e.g., known inhibitors) and vehicle-only baselines.
  • Outcome (O): Quantify results via dose-response curves and statistical validation (e.g., ANOVA with p < 0.05) .

Q. What criteria should guide the selection of this compound analogs for structure-activity relationship (SAR) studies?

  • Answer: Prioritize analogs with:

  • Variations in functional groups (e.g., hydroxyl, methyl) linked to hypothesized bioactivity.
  • Computational docking scores indicating binding affinity to target proteins.
  • Synthetic feasibility to ensure scalability for follow-up studies .

Advanced Research Questions

Q. How can conflicting data on this compound’s mechanism of action be systematically resolved?

  • Answer: Apply contradiction analysis :

  • Step 1: Replicate experiments under identical conditions (e.g., cell culture density, incubation time).
  • Step 2: Cross-validate using orthogonal methods (e.g., siRNA knockdown if protein interaction is disputed).
  • Step 3: Conduct meta-analyses of published data to identify methodological disparities (e.g., assay pH, temperature) .

Q. What experimental designs are optimal for investigating this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships in vivo?

  • Answer: Use a pre-test/post-test control group design :

  • Control Group: Vehicle-treated animals.
  • Intervention Groups: Varied dosing regimens (e.g., single vs. multiple doses).
  • Outcomes: Plasma concentration-time profiles (LC-MS/MS) correlated with efficacy endpoints (e.g., tumor volume reduction). Validate with compartmental modeling (e.g., NONMEM) .

Q. How can researchers integrate this compound into a theoretical framework for drug discovery despite limited prior literature?

  • Answer: Anchor studies to existing conceptual frameworks :

  • Example: Link this compound’s bioactivity to conserved pathways (e.g., apoptosis via Bcl-2 family proteins) using pathway enrichment analysis.
  • Methodological Alignment: Use hypothesis-driven and exploratory approaches (e.g., transcriptomics + molecular dynamics simulations) to reconcile novel findings with established theories .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity of this compound?

  • Answer: Apply non-linear regression models (e.g., log-logistic curves) to estimate LD₅₀/LC₅₀ values. Use Kaplan-Meier survival analysis for longitudinal toxicity studies, adjusting for covariates like animal weight or baseline health .

Q. How should researchers address variability in this compound’s solubility across experimental setups?

  • Answer: Standardize solvents using ICH Q3C guidelines :

  • For aqueous assays: Use co-solvents (e.g., DMSO ≤0.1%) with solubility confirmed via dynamic light scattering.
  • For in vivo studies: Optimize formulations (e.g., PEG-based nanoemulsions) and validate stability via HPLC .

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Cleroindicin D
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.